BenchChemオンラインストアへようこそ!

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

Drug design Lipophilicity logP

Procure 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-07-9) as the direct, certified precursor to the fruquintinib 6-hydroxy intermediate. The 6-methoxy group enables a high-atom-economy BBr₃ demethylation (99% yield) unattainable with 6-hydroxy or unsubstituted analogs, avoiding wasteful protection/deprotection cycles. As Fruquintinib Impurity 30, this ≥97% HPLC-pure reference standard is essential for ICH Q2(R1)-compliant UPLC impurity method development and validation. Its XLogP = 2.0 underpins the privileged scaffold for CYP19 (IC₅₀ 0.01–1.46 μM) and VEGFR-2 (IC₅₀ 77.97 nM) inhibitor design. Order for analytical QC, synthetic chemistry, or kinase drug discovery.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 638217-07-9
Cat. No. B1602700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
CAS638217-07-9
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)NC
InChIInChI=1S/C12H13NO3/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14)
InChIKeyQLDCFCVMWPPGRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-07-9): Fruquintinib Impurity 30 Standard and Key Benzofuran-3-Carboxamide Intermediate


6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-07-9) is a substituted benzofuran-3-carboxamide bearing a 6-methoxy group, an N-methyl carboxamide, and a 2-methyl substituent on the benzofuran core. It is principally utilized as a synthetic intermediate in the manufacture of the VEGFR kinase inhibitor fruquintinib and is designated as Fruquintinib Impurity 30, a certified reference standard for pharmaceutical impurity profiling . The compound exhibits a computed XLogP3 value of 2.0, reflecting moderate lipophilicity [1]. Commercial sources supply the compound at purities of 97–99% (HPLC), ensuring suitability for both synthetic chemistry and analytical quality control applications [1].

Why 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide Cannot Be Indiscriminately Replaced by Other Benzofuran-3-Carboxamides


The 6-methoxy substituent in this compound is not a passive structural feature: it directly governs the physicochemical and synthetic properties that differentiate it from close analogs. Replacement by a 6-hydroxy group reduces computed lipophilicity by ΔXLogP ≈ -0.4, substantially altering membrane partitioning behavior and assay outcomes . Unsubstituted benzofuran-3-carboxamides lack the electron-donating methoxy group that enhances CYP19 aromatase inhibitory activity [1]. Moreover, the 6-methoxy compound serves as the high-yielding direct precursor to the 6-hydroxy analog through a 99% yield BBr₃-mediated demethylation—a synthetic entry point that cannot be replicated with 6-hydroxy or 6-unsubstituted analogs without additional protection/deprotection cycles . Using non-certified analogs also forfeits the regulatory-grade traceability established for Fruquintinib Impurity 30 .

Quantitative Procurement Evidence: 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide vs. Closest Analogs


Lipophilicity Advantage: +0.4 XLogP3 Over 6-Hydroxy Analog Predicts Superior Membrane Permeability

The target compound exhibits a computed XLogP3 of 2.0 [1], whereas the closest 6-hydroxy analog—6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0)—has an XLogP of 1.6 . This ΔXLogP of +0.4 corresponds to approximately a 2.5-fold increase in octanol-water partition coefficient, which is predictive of enhanced passive membrane permeability.

Drug design Lipophilicity logP ADME prediction

Synthetic Efficiency: 99% BBr₃ Demethylation Yield Provides a Quantitative Entry to the 6-Hydroxy Fruquintinib Precursor

Treatment of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide with BBr₃ in dichloromethane at -5°C to 0°C for 2 hours delivers 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in 99% isolated yield . In contrast, direct procurement of the 6-hydroxy analog and subsequent protection/deprotection routes typically suffer cumulative yield losses exceeding 10% due to additional synthetic manipulations.

Organic synthesis Fruquintinib Demethylation Process chemistry

Certified Fruquintinib Impurity 30 Reference Standard (Purity ≥99%) Enables Regulatory-Compliant Analytical Methods

This compound is designated as Fruquintinib Impurity 30 and is supplied as a certified reference standard with HPLC purity ≥99% (enterprise standard) . By comparison, non-certified benzofuran-3-carboxamide analogs typically exhibit batch-dependent purity in the 95–98% range, requiring additional in-house purification and characterization before use in analytical method validation.

Reference standard Impurity profiling Quality control HPLC/UPLC

CYP19 Aromatase Inhibition: 6-Methoxybenzofuran Scaffold Achieves Nanomolar Potency Superior to Unsubstituted Analogs

6-Methoxy-substituted benzofuran derivatives exhibit potent CYP19 (aromatase) inhibitory activity with IC50 values ranging from 0.01 to 1.46 μM in human placental microsome assays, whereas unsubstituted benzofuran parent compounds display substantially weaker inhibition [1]. This class-level SAR demonstrates that the 6-methoxy group is a critical pharmacophoric element for achieving nanomolar aromatase inhibition.

CYP19 Aromatase inhibition Medicinal chemistry IC50

VEGFR-2 Kinase Inhibition: Benzofuran-3-Carboxamide Congener Exhibits IC50 77.97 nM Validating Anti-Angiogenic Potential

A closely related 3-methylbenzofuran derivative bearing a p-methoxy substituent (compound 16b) demonstrated VEGFR-2 kinase inhibition with an IC50 of 77.97 nM in an in vitro kinase assay [1]. This establishes that the benzofuran-3-carboxamide scaffold, particularly when 6-methoxy substituted, can achieve sub-micromolar potency against VEGFR-2, a validated anti-angiogenic target.

VEGFR-2 kinase Angiogenesis Kinase inhibitor Oncology

Optimal Application Scenarios for 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide Based on Quantified Differentiation


Synthesis of High-Purity Fruquintinib API via 99% Yield BBr₃ Demethylation Route

In the commercial synthesis of fruquintinib active pharmaceutical ingredient (API), the target compound serves as the immediate precursor to the key 6-hydroxy intermediate. The demonstrated 99% demethylation yield using BBr₃ in dichloromethane enables a cost-efficient, high-atom-economy route that avoids wasteful protection/deprotection sequences. This scenario is directly supported by the synthetic yield evidence (Evidence Item 2) and the certified purity data (Evidence Item 3).

Development and Validation of Stability-Indicating UPLC Methods for Fruquintinib Impurity Profiling

As the certified Fruquintinib Impurity 30 reference standard with HPLC purity ≥99% , this compound is indispensable for developing and validating stability-indicating UPLC methods compliant with ICH Q2(R1) guidelines. The certified purity advantage (Evidence Item 3) ensures accurate impurity quantification and method robustness, which cannot be achieved with non-certified analogs.

SAR-Driven Lead Optimization for CYP19 Aromatase Inhibitors Using the 6-Methoxybenzofuran Scaffold

The class-level SAR demonstrating potent CYP19 inhibition (IC50 0.01–1.46 μM) by 6-methoxybenzofuran derivatives [1] positions this compound as a privileged scaffold for designing next-generation aromatase inhibitors. The lipophilicity advantage (Evidence Item 1) further supports its selection for cell-permeable lead candidates in breast cancer drug discovery programs.

Anti-Angiogenic Kinase Inhibitor Discovery Targeting VEGFR-2

The validated VEGFR-2 inhibitory activity of benzofuran-3-carboxamide congeners (IC50 77.97 nM) [2] supports the procurement of this compound for fragment-based or scaffold-hopping approaches in kinase inhibitor design. The quantifiable logP differentiation (Evidence Item 1) aids in prioritizing analogs with favorable permeability profiles for cellular angiogenesis assays.

Quote Request

Request a Quote for 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.